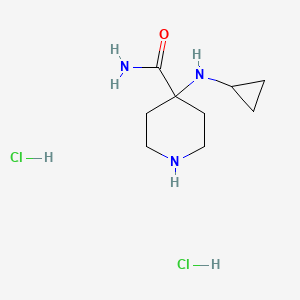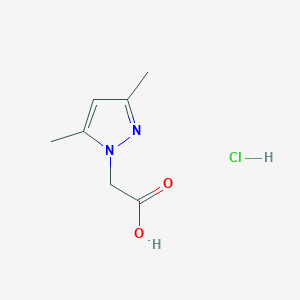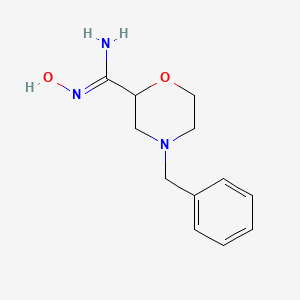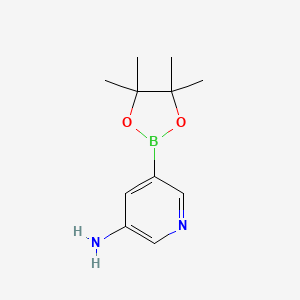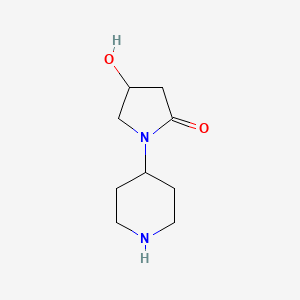
4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one
Übersicht
Beschreibung
4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one is a chemical compound with the molecular formula C9H16N2O2 . It has been used in the synthesis of a highly potent and selective IP (PGI (2) receptor) agonist .
Synthesis Analysis
The synthesis of 4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one and its derivatives has been explored in various studies . For instance, one study highlighted the repositioning and characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors .Chemical Reactions Analysis
The chemical reactions involving 4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one have been studied . For example, one study discussed the DMPK (drug metabolism and pharmacokinetics) and physicochemical properties of this chemical series .Physical And Chemical Properties Analysis
4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one has a molecular weight of 184.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 184.121177757 g/mol . The compound has a topological polar surface area of 52.6 Ų . It has a heavy atom count of 13 .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one is a key compound in medicinal chemistry, particularly in the synthesis of diamines. Smaliy et al. (2011) developed a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound with significant importance in medicinal chemistry, highlighting its value in producing large quantities for pharmaceutical applications (Smaliy et al., 2011).
Nitroxyl Radical Development
The development of nitroxyl radicals, which are important as antioxidants and in polymerization, has been enhanced using piperidine and pyrrolidine derivatives. Kinoshita et al. (2009) focused on the stability of these radicals towards AsA, utilizing tetraethyl-substituted piperidine nitroxyl radical and other derivatives, demonstrating the compound's potential as a new antioxidant or contrast agent in medical imaging (Kinoshita et al., 2009).
Antimicrobial and Anti-fungal Properties
Research by Masila et al. (2020) into the pyrrolidine derivative of a carvotacetone revealed its significant anti-microbial and anti-fungal properties. This study underscores the potential of this compound in developing treatments against various pathogens (Masila et al., 2020).
Conformationally Frozen Peptide Nucleic Acid Backbone
In the field of bioorganic chemistry, the design and synthesis of novel chiral piperidine PNA from naturally occurring 4-hydroxy-L-proline have been reported. This research by Lonkar and Kumar (2004) demonstrates the use of piperidine derivatives in the synthesis of conformationally constrained PNA, which has applications in DNA research (Lonkar & Kumar, 2004).
Antibacterial and Larvicidal Activities
A study by Suresh et al. (2016) on various 2-hydroxypyrrolidine/piperidine derivatives showed that these compounds possess antibacterial properties and can act as larvicidal agents. This highlights their potential in public health applications for controlling bacterial infections and managing insect-borne diseases (Suresh et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-hydroxy-1-piperidin-4-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-8-5-9(13)11(6-8)7-1-3-10-4-2-7/h7-8,10,12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQIXEFWDLTDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC(CC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670398 | |
| Record name | 4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one | |
CAS RN |
941672-66-8 | |
| Record name | 4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-1-piperidin-4-yl-pyrrolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



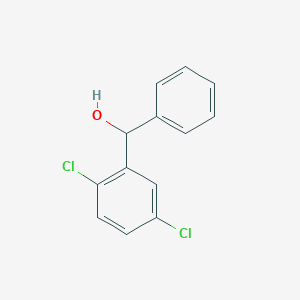
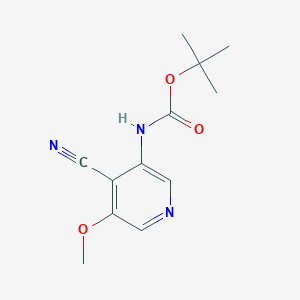
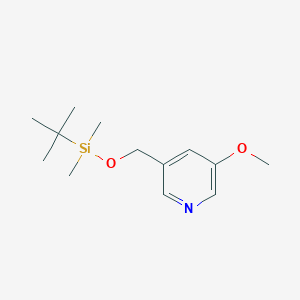
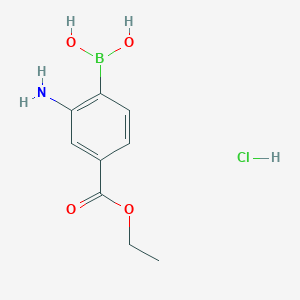
![6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519668.png)
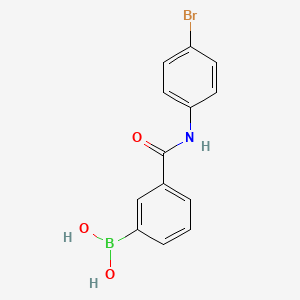
amine hydrochloride](/img/structure/B1519672.png)
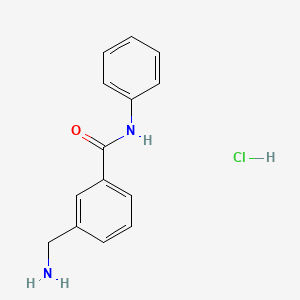
![Methyl 3-[(chlorosulfonyl)methyl]-2-furoate](/img/structure/B1519675.png)
